“2-(Trifluoromethyl)quinoline-4-carboxylic acid” is a unique chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
The molecular structure of “2-(Trifluoromethyl)quinoline-4-carboxylic acid” can be represented by the SMILES string OC(=O)c1cc(nc2ccccc12)C(F)(F)F
. This indicates that the compound contains a carboxylic acid group attached to a quinoline ring, which is further substituted with a trifluoromethyl group .
The synthesis of 2-(trifluoromethyl)quinoline-4-carboxylic acid can be achieved through several methods, including:
The molecular structure of 2-(trifluoromethyl)quinoline-4-carboxylic acid is characterized by:
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O
2-(Trifluoromethyl)quinoline-4-carboxylic acid participates in various chemical reactions, primarily due to its functional groups:
The mechanism of action for 2-(trifluoromethyl)quinoline-4-carboxylic acid primarily involves its role as an HDAC inhibitor:
The physical and chemical properties of 2-(trifluoromethyl)quinoline-4-carboxylic acid include:
The scientific applications of 2-(trifluoromethyl)quinoline-4-carboxylic acid are diverse:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: